molecular formula C15H18N4O4S2 B2497096 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide CAS No. 721404-32-6

2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide

Cat. No. B2497096
CAS RN: 721404-32-6
M. Wt: 382.45
InChI Key: UANQPBGNONMYRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted derivatives of related 1,3,4-oxadiazole compounds involves multiple steps, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate or similar compounds, leading to intermediate products that are further reacted to produce the target compounds. These syntheses typically involve reactions with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent, with the structures of the synthesized compounds elucidated through spectral data such as 1H-NMR, IR, and mass spectrometry (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm the presence of the 1,3,4-oxadiazole ring and the substituted acetamide or sulfonyl groups. Crystal structure studies and DFT calculations may also provide insights into the reactive sites, contributing to an understanding of the molecule's nucleophilic and electrophilic nature (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds often includes their ability to undergo further reactions, such as condensation with other pharmaceutical agents to create derivatives with potential antimicrobial properties. The presence of the 1,3,4-oxadiazole ring and various substituents like the sulfonyl group affects the compound's reactivity and interaction with biological targets (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, are crucial for understanding the compound's behavior in biological systems. The insertion of specific groups can markedly enhance the aqueous solubility, which is essential for the compound's bioavailability and pharmacological activity (Shibuya et al., 2018).

Chemical Properties Analysis

Compounds in this class have shown a range of biological activities, including antimicrobial and enzyme inhibitory effects. The specific functional groups and the overall molecular architecture play a significant role in determining these properties, with studies often focusing on the synthesis and evaluation of derivatives to identify promising biological activities (Iqbal et al., 2019).

Scientific Research Applications

Synthesis and Spectral Analysis

The chemical compound 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide, and its derivatives, have been extensively studied for their synthesis, spectral analysis, and potential applications. Researchers have synthesized various N-substituted derivatives of this compound, elucidating their structures through spectral data such as 1H-NMR, IR, and mass spectrometry. These studies lay the groundwork for understanding the chemical properties and potential biological activities of these compounds (Khalid et al., 2016).

Antibacterial Activity

One of the key areas of research focuses on the antibacterial potential of these compounds. They have been shown to exhibit moderate to significant activity against various Gram-positive and Gram-negative bacterial strains. The synthesis of N-substituted acetamide derivatives bearing oxadiazole and azinane heterocyclic cores has been investigated, with some compounds demonstrating notable inhibitory effects on bacterial growth, highlighting their potential as antimicrobial agents (Iqbal et al., 2017).

Pharmacological Evaluation

Further pharmacological evaluations have explored the antibacterial, antifungal, and anti-enzymatic potentials of these derivatives. Specific compounds have shown good inhibitory activity against certain Gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, suggesting a multifaceted pharmacological profile that could be beneficial for developing new therapeutics (Nafeesa et al., 2017).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of these compounds have been extensively studied, showing that they can act against a panel of microbial species with varying degrees of efficacy. These activities further confirm the potential of these compounds in antimicrobial therapy, with some demonstrating lower toxicity and higher potency against microbes, which is crucial for therapeutic application (Gul et al., 2017).

Molecular Docking and Enzyme Inhibitory Activities

Research has also delved into the enzyme inhibitory activities of these derivatives, with molecular docking studies providing insights into their potential mechanisms of action. Some compounds have been identified as promising inhibitors of enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showcasing their potential in addressing various pharmacological targets (Virk et al., 2018).

properties

IUPAC Name

2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c16-13(20)10-24-15-18-17-14(23-15)11-5-4-6-12(9-11)25(21,22)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQPBGNONMYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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